

Characterization of 5-METHYL-2,4-PIPERIDINEDIONE

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Compound of Interest

Compound Name: 5-METHYL-2,4-PIPERIDINEDIONE

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An In-Depth Technical Guide to **5-Methyl-2,4-piperidinedione**: Synthesis, Characterization, and Future Perspectives

Abstract

This technical guide provides a comprehensive scientific overview of **5-methyl-2,4-piperidinedione**, a heterocyclic compound of interest within medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential biological evaluation. We detail a proposed synthetic pathway via Dieckmann condensation, outline projected spectroscopic signatures for structural confirmation, and discuss the critical role of tautomerism. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical starting point for investigating this and similar piperidinedione scaffolds.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous approved drugs.^{[1][2]} Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a privileged fragment in drug design. The 2,4-piperidinedione moiety, specifically, introduces functionalities—two carbonyl groups and a

secondary amine—that can engage in various biological interactions, including hydrogen bonding.

5-Methyl-2,4-piperidinedione is a specific derivative within this class. While its direct biological and physicochemical properties are not extensively documented in peer-reviewed literature, its structural analogue, 3,3-diethyl-**5-methyl-2,4-piperidinedione** (Methyprylon), is a known sedative-hypnotic agent.^[3] This association suggests that the core **5-methyl-2,4-piperidinedione** structure may possess latent biological activity worthy of investigation.

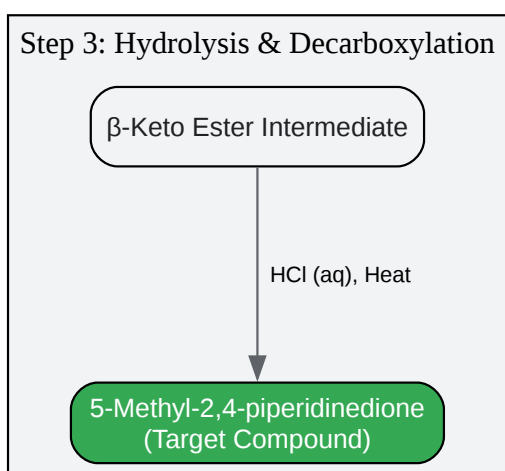
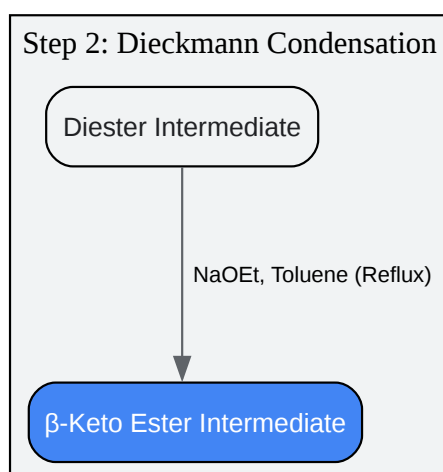
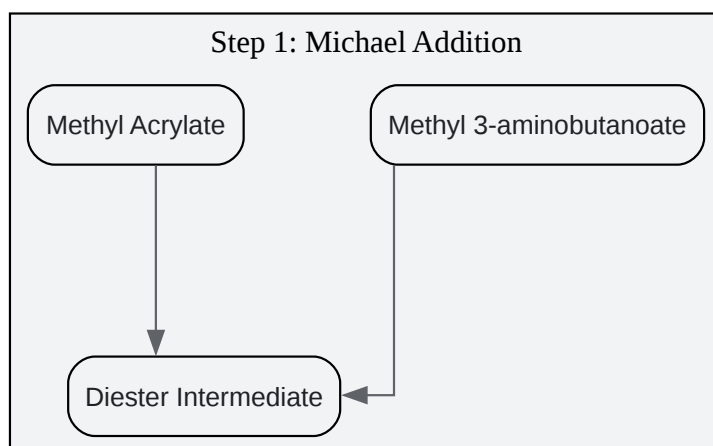
Given the scarcity of direct experimental data, this guide adopts a predictive and analogue-based approach. We will construct a logical pathway for its synthesis and characterization, explaining the causality behind each proposed step. This methodology serves as a self-validating system, providing researchers with the necessary theoretical and practical framework to produce, purify, and confirm the structure of the target compound.

Proposed Synthesis: Dieckmann Condensation Pathway

The most logical and efficient route to construct the **5-methyl-2,4-piperidinedione** ring is through an intramolecular Dieckmann condensation.^{[4][5]} This classic carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings by cyclizing a diester with a strong base.

The rationale for selecting this pathway is its reliability and the commercial availability of the requisite starting materials. The key is the strategic construction of a linear precursor containing two ester groups and the necessary amine and methyl functionalities at the correct positions.

Synthesis Workflow Diagram



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Caption: Proposed synthetic workflow for **5-Methyl-2,4-piperidinedione**.

Detailed Experimental Protocol

Objective: To synthesize **5-methyl-2,4-piperidinedione** via a three-step sequence.

Step 1: Synthesis of the Diester Precursor (Michael Addition)

- To a stirred solution of methyl 3-aminobutanoate (1.0 eq) in methanol (5 mL/g), add methyl acrylate (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours. Causality: The Michael addition of the amine to the electron-deficient alkene is a spontaneous but potentially slow reaction; extended stirring ensures completion.
- Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials.
- Remove the solvent under reduced pressure. The resulting crude oil, the diester intermediate, is typically used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

- Prepare a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene (10 mL/g of diester). Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α -carbon, initiating the cyclization. Toluene is an appropriate high-boiling, aprotic solvent.
- Add the crude diester intermediate from Step 1 dropwise to the suspension at room temperature under an inert nitrogen atmosphere.
- Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The formation of a thick precipitate indicates the formation of the sodium salt of the β -keto ester.
- Cool the reaction to room temperature and quench by carefully pouring it over a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β -keto ester intermediate.

Step 3: Hydrolysis and Decarboxylation

- To the crude β -keto ester from Step 2, add 6M hydrochloric acid (10 mL/g).
- Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until gas evolution (CO_2) ceases. Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. The resulting β -keto acid is thermally unstable and readily decarboxylates upon heating to yield the target dione.
- Cool the solution and neutralize with a saturated sodium bicarbonate solution to pH 7-8.
- Extract the product with dichloromethane (4 x 25 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization (e.g., from ethanol/water) to yield pure **5-methyl-2,4-piperidinedione**.

Physicochemical Properties and Structural Analysis

Predicted Physicochemical Data

Direct experimental data is limited; however, computational models provide reliable estimates for key properties.

Property	Predicted Value	Source
CAS Number	118263-96-0	ChemicalBook[6]
Molecular Formula	$\text{C}_6\text{H}_9\text{NO}_2$	-
Molecular Weight	127.14 g/mol	-
Boiling Point	337.9 ± 35.0 °C	ChemicalBook[6]
Density	1.101 ± 0.06 g/cm ³	ChemicalBook[6]

Tautomerism: The Keto-Enol Equilibrium

A critical feature of the 2,4-piperidinedione scaffold is its capacity for keto-enol tautomerism. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic, allowing for the formation of enol or enolate isomers. This equilibrium is influenced by solvent polarity and pH.^{[7][8]} Understanding this behavior is crucial, as the biological activity of the molecule may depend on a specific tautomeric form.

Caption: Keto-enol tautomeric forms of **5-methyl-2,4-piperidinedione**.

In most neutral, aprotic solvents, the diketone form is expected to predominate. However, in polar or protic solvents, or in the presence of biological macromolecules, the enol forms may become significantly populated.

Spectroscopic Characterization (Projected)

Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. The following are projected data based on the principles of spectroscopy and comparison with analogues like Methyprylon.^[3]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Projected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity
~7.5-8.5	br s
~3.4-3.6	m
~2.5-2.8	m
~2.3-2.5	m
~1.1-1.2	d

Projected ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~170-175	$\text{C}=\text{O}$ (C2 & C4)
~45-50	CH_2 (C6)
~40-45	CH_2 (C3)
~30-35	CH (C5)
~15-20	CH_3

Self-Validation Insight: The presence of two distinct signals in the carbonyl region (~170 ppm) and the characteristic doublet for the methyl group coupled to the C5 proton would be strong evidence for the target structure. 2D NMR experiments (COSY, HSQC) would be essential to confirm all proton-carbon connectivities.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Projected IR Data (KBr Pellet)

Wavenumber (cm^{-1})	Assignment
3200-3300	N-H stretch (amide)
2850-3000	C-H stretch (aliphatic)
1710-1730	$\text{C}=\text{O}$ stretch (ketone)
1670-1690	$\text{C}=\text{O}$ stretch (amide)

Expertise Insight: The presence of two distinct carbonyl peaks is a hallmark of the 2,4-piperidinedione system. The higher frequency band corresponds to the ketone-like carbonyl at C4, while the lower frequency band is characteristic of the amide carbonyl at C2, which has more single-bond character due to resonance with the nitrogen lone pair. The spectrum for the analogue Methyprylon shows these characteristic features.[\[3\]](#)

3.3.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns.

Projected MS Data (Electron Ionization)	
m/z Value	Assignment
127	[M] ⁺ (Molecular Ion)
112	[M - CH ₃] ⁺
99	[M - CO] ⁺
84	[M - HNCO] ⁺
70	Retro-Diels-Alder fragments

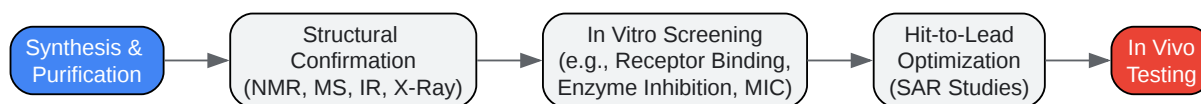
Trustworthiness: The definitive confirmation of the compound's identity would be an exact mass measurement using High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass of C₆H₉NO₂ (127.0633 Da).

Potential Biological Activity and Future Directions

While **5-methyl-2,4-piperidinedione** itself has not been extensively studied, the broader class of dione-containing heterocycles exhibits a wide range of biological activities.

- **CNS Activity:** As noted, the diethyl-substituted analogue Methyprylon is a CNS depressant. [3] This suggests the core scaffold may interact with receptors in the central nervous system, such as GABA receptors.
- **Antidiabetic Potential:** The thiazolidinedione ring system, which is structurally related, is famous for its use in treating type 2 diabetes (e.g., Pioglitazone). [9] These compounds act as agonists for the PPAR γ nuclear receptor. It is plausible that piperidinedione scaffolds could be explored for similar activity.
- **Antimicrobial and Antifungal Activity:** Piperidine derivatives have been investigated as antimicrobial and antifungal agents. [10][11] The hydrogen bonding capabilities of the dione system could facilitate binding to microbial enzymes or proteins.

Future Research Workflow:



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Caption: A logical progression for future drug discovery research.

Conclusion

5-Methyl-2,4-piperidinedione represents an under-explored chemical entity with a foundation rooted in established pharmaceutical scaffolds. This guide provides a comprehensive and actionable framework for its synthesis and characterization, built upon sound chemical principles and analogue comparison. By detailing the causality behind experimental choices and providing projected analytical data, we have established a self-validating protocol for researchers. The potential for this molecule to exhibit biological activity, particularly in CNS or metabolic disorders, warrants its investigation as a novel building block in drug discovery programs.

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